"3-(2-methyl-1H-indol-3-yl)propanenitrile" chemical structure and characterization
"3-(2-methyl-1H-indol-3-yl)propanenitrile" chemical structure and characterization
Structure, Synthesis, and Characterization in Drug Discovery
Executive Summary
This technical guide profiles 3-(2-methyl-1H-indol-3-yl)propanenitrile (CAS: 1079-30-7), a critical C3-substituted indole synthon. Widely utilized in medicinal chemistry, this molecule serves as a pivotal intermediate for the synthesis of 2-methyltryptamines , a scaffold found in various serotonin receptor modulators, kinase inhibitors, and indoline alkaloids. Its structural stability, combined with the reactivity of the nitrile group, makes it an ideal candidate for divergent synthesis in late-stage drug development.
Chemical Identity & Structural Analysis
The molecule features an indole core substituted at the C2 position with a methyl group and at the C3 position with a 2-cyanoethyl chain. The steric bulk of the C2-methyl group restricts rotation around the C3-C
Table 1: Physicochemical Profile
| Property | Data |
| IUPAC Name | 3-(2-methyl-1H-indol-3-yl)propanenitrile |
| CAS Number | 1079-30-7 |
| Molecular Formula | C |
| Molecular Weight | 184.24 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |
| SMILES | CC1=C(C2=CC=CC=C2N1)CCC#N |
| InChI Key | HAMMJVVDSMYKBK-UHFFFAOYSA-N |
Synthetic Pathways & Mechanism
The most robust synthetic route involves the Michael addition of 2-methylindole to acrylonitrile. This reaction exploits the nucleophilicity of the indole C3 position, enhanced by the electron-donating C2-methyl group.
Reaction Mechanism (Graphviz)
The following diagram illustrates the mechanistic flow from the initial nucleophilic attack to the restoration of aromaticity.
Figure 1: Mechanistic pathway of the acid-catalyzed Michael addition of 2-methylindole to acrylonitrile.
Experimental Protocol: Acid-Catalyzed Michael Addition
Objective: Synthesis of 3-(2-methyl-1H-indol-3-yl)propanenitrile on a 10 mmol scale.
Reagents:
-
2-Methylindole (1.31 g, 10 mmol)
-
Acrylonitrile (0.79 g, 15 mmol, 1.5 eq)
-
Glacial Acetic Acid (5 mL) or Acetic Anhydride (catalytic)
-
Copper(II) acetate (Optional co-catalyst for rate enhancement)
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-methylindole in glacial acetic acid.
-
Addition: Add acrylonitrile dropwise over 10 minutes at room temperature.
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor progress via TLC (Eluent: 30% EtOAc/Hexane; R
of product ~0.4).-
Note: The C2-methyl group activates the C3 position, often making this reaction faster than with unsubstituted indole.
-
-
Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g) and neutralize with saturated NaHCO
solution until pH ~8. -
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine organic layers and wash with brine.[1]
-
Purification: Dry over anhydrous Na
SO , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO , Hexane/EtOAc gradient).
Characterization Profile
Accurate characterization relies on identifying the distinct ethyl-cyano linkage and the conserved indole aromatic system.
Nuclear Magnetic Resonance ( H NMR)
Data simulated based on structural analogs and shielding effects in CDCl
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.85 | Broad s | 1H | NH | Indole N-H (Exchangeable) |
| 7.45 | d ( | 1H | Ar-H | C4-H (Deshielded by ring current) |
| 7.25 | d ( | 1H | Ar-H | C7-H |
| 7.15 | t ( | 1H | Ar-H | C6-H |
| 7.10 | t ( | 1H | Ar-H | C5-H |
| 3.12 | t ( | 2H | -CH | C |
| 2.65 | t ( | 2H | -CH | C |
| 2.38 | s | 3H | -CH | C2-Methyl Group |
Infrared Spectroscopy (FT-IR)
-
~3380–3420 cm
: N-H stretch (Indole, strong/sharp). -
~2240–2250 cm
: C N stretch (Nitrile, medium intensity, diagnostic). -
~1460 cm
: C=C aromatic skeletal vibrations.
Mass Spectrometry (ESI-MS)
-
[M+H]
: Calculated: 185.10; Observed: 185.1. -
Fragmentation: Loss of -CH
CN fragment may be observed under high collision energy.
Functional Applications in Drug Development
The nitrile moiety serves as a versatile "handle" for further transformations, most notably the reduction to the primary amine.
Reduction to 2-Methyltryptamine
The primary application is the synthesis of 2-methyltryptamine , a monoamine oxidase (MAO) resistant analog of tryptamine.
Protocol Highlight (LiAlH
-
Suspend LiAlH
(2.0 eq) in dry THF under Argon at 0°C. -
Add 3-(2-methyl-1H-indol-3-yl)propanenitrile (1.0 eq) dissolved in THF dropwise.
-
Reflux for 12 hours.
-
Quench via Fieser method (Water, 15% NaOH, Water).
-
Isolate the amine (often an oil or low-melting solid).
Application Workflow (Graphviz)
Figure 2: Divergent synthetic applications of the nitrile intermediate.
Safety & Handling
-
Hazard Classification: GHS07 (Irritant), GHS06 (Acute Toxicity - Nitriles).
-
Handling: Nitriles can release cyanide under extreme acidic/metabolic conditions. Handle in a fume hood.
-
Storage: Store at -20°C (long term) or 2-8°C (short term), protected from light to prevent indole oxidation.
References
-
National Institutes of Health (NIH). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. (Discusses related indole-3-alkyl-nitrile chemistry). Available at: [Link]
-
Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL. Available at: [Link]
-
Organic Syntheses. General Procedures for Michael Addition of Indoles. (Reference for standard Michael addition protocols). Available at: [Link]
